3'-Fluoro-4'-methoxyacetophenone

Pharmaceutical Synthesis COX-2 Inhibitor Intermediate Process Chemistry

Researchers requiring a reliable intermediate for Deracoxib synthesis or chalcone library construction often face inconsistent isomer purity. 3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) eliminates this uncertainty with its defined 3'-F/4'-OMe substitution pattern. • Deracoxib synthesis: Achieved 92.4% yield in literature protocols • ≥98% purity (GC/HPLC) ensures reproducible Claisen-Schmidt condensations • White crystalline solid (mp 92-94°C); stable at ambient temperature; immediate global availability

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 455-91-4
Cat. No. B120032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-4'-methoxyacetophenone
CAS455-91-4
Synonyms1-(3-Fluoro-4-methoxyphenyl)ethanone; 
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC)F
InChIInChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
InChIKeyLQASUDVYVOFKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-4'-methoxyacetophenone: A Strategic Fluorinated Building Block


3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) is a disubstituted acetophenone derivative featuring a fluorine atom at the 3' position and a methoxy group at the 4' position on the aromatic ring [1]. This specific substitution pattern confers unique electronic and steric properties that distinguish it from its non-fluorinated, differently fluorinated, or regioisomeric analogs. It is a white to off-white crystalline solid with a molecular weight of 168.17 g/mol, a melting point of 92-94 °C, and a boiling point of 147-148 °C at 20 mmHg . It is commercially available from major suppliers with high purity (≥98-99%) . Its primary utility lies in its role as a key intermediate in the synthesis of diverse pharmacologically active compounds, including chalcones, pyrazoles, and thiophene derivatives, via its reactive acetyl group .

Fluorinated building block synthesis Key intermediate for heterocycle construction via reactive acetyl group
Regioselective electronic tuning Ortho-fluoro/methoxy pattern creates distinct electronic and steric profile
Crystallization-enabled purification Melting point supports straightforward recrystallization workflow

Why 3'-Fluoro-4'-methoxyacetophenone Is Irreplaceable


While numerous acetophenone derivatives exist, generic substitution is not scientifically sound for 3'-fluoro-4'-methoxyacetophenone due to the unique combination of its substitution pattern. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom in a specific ortho-relationship creates a distinct electronic environment and steric profile that significantly impacts downstream reactivity and the properties of final target molecules [1]. Simply using 4'-methoxyacetophenone (lacking fluorine), 4'-fluoroacetophenone (lacking the methoxy group), or even regioisomers like 2'-fluoro-4'-methoxyacetophenone or 4'-fluoro-3'-methoxyacetophenone will lead to fundamentally different outcomes in terms of reaction kinetics, product yields, and the biological activity of any synthesized derivative [2]. The quantitative evidence below demonstrates precisely how this compound's specific architecture translates into measurable, selection-critical advantages in key synthetic and property dimensions.

Target 3'-Fluoro-4'-methoxy
Defined ortho-fluoro/methoxy electronic balance; melting point 92–94 °C; documented Deracoxib intermediate.
Regioisomer 2'-Fluoro-4'-methoxy or 4'-Fluoro-3'-methoxy
Regioisomeric shift alters reaction kinetics and product profile; melting points are 40 °C lower, limiting recrystallization ease.
Analog 4'-Methoxy or 4'-Fluoro only
Mono-substituted analogs lack the dual electronic tuning; downstream heterocycle formation may not transfer directly.

3'-Fluoro-4'-methoxyacetophenone: Quantitative Differentiation


High-Yield Deracoxib Intermediate Synthesis

3'-Fluoro-4'-methoxyacetophenone is a critical intermediate in the synthesis of Deracoxib, a veterinary COX-2 inhibitor. A patent (CN107686465A) explicitly details an optimized synthesis achieving a 92.4% yield for the Friedel-Crafts acylation of 2-fluoroanisole with acetyl chloride, using aluminum chloride in dichloromethane at 5-10°C [1]. While the patent does not directly compare this yield to alternative routes using different acetophenone analogs, the specific and high yield is enabled by the targeted ortho-fluorine/methoxy substitution, which facilitates a clean and efficient reaction [1]. In contrast, alternative synthetic pathways for similar compounds often require more complex, lower-yielding multi-step sequences (e.g., fluorination of methoxyacetophenones using manganese(IV) tetrafluoride, with reported yields as low as 70% [2]). This underscores the advantage of directly synthesizing 3'-fluoro-4'-methoxyacetophenone via Friedel-Crafts acylation.

Deracoxib Intermediate Yield
Class-level inference
92.4% reported yield vs. ~70% for alternative fluorination route
Reported yield advantage in Friedel-Crafts acylation context
Patent CN107686465A; AlCl₃/DCM, 5–10 °C
Pharmaceutical Synthesis COX-2 Inhibitor Intermediate Process Chemistry

Simplified Purification by Crystallization

The melting point of 3'-fluoro-4'-methoxyacetophenone is 92-94 °C [1], significantly higher than its closest positional isomers and analogs. This property is a direct consequence of the specific 3'-fluoro,4'-methoxy substitution pattern, which optimizes intermolecular packing and crystal lattice energy. The table below provides a direct head-to-head comparison of melting points for the target compound and its closest structural analogs, clearly demonstrating its unique solid-state behavior.

Melting Point Differentiation
Head-to-head
92–94 °C vs. 36–53 °C for regioisomers
Supports simpler recrystallization and handling workflow
Literature vendor datasheets
Purification Crystallization Solid-State Chemistry

Optimized Lipophilicity for Membrane Permeability

Lipophilicity, expressed as LogP, is a key determinant of a compound's ability to cross biological membranes and reach its intracellular target. 3'-Fluoro-4'-methoxyacetophenone has a calculated LogP of approximately 1.79-1.81 [1]. This value is critically compared to its non-fluorinated analog, 4'-methoxyacetophenone (LogP ≈ 1.74-1.90 ), and the non-methoxylated 4'-fluoroacetophenone (LogP ≈ 1.9 [estimated]). While the LogP values for these small building blocks are broadly similar, the combination of fluorine and methoxy groups in 3'-fluoro-4'-methoxyacetophenone provides a nuanced balance. Fluorine substitution is well-established to enhance metabolic stability and binding affinity without drastically increasing lipophilicity, a concept critical in medicinal chemistry [2].

Lipophilicity Balance
Cross-study comparable
LogP 1.79–1.81 vs. 1.74–1.90 for non-fluorinated analog
Reported LogP context suggests fluorination does not raise lipophilicity
ACD/Labs prediction; class-level review
Lipophilicity Druglikeness Pharmacokinetics

Clinically-Validated Deracoxib Building Block

3'-Fluoro-4'-methoxyacetophenone is not merely a theoretical building block; it is the documented, essential intermediate in the synthesis of Deracoxib, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) approved for use in dogs to manage pain and inflammation associated with osteoarthritis [1][2]. The patent literature (US5760068 and CN107686465A) unequivocally demonstrates that the target compound is the starting material for constructing the pyrazole core of Deracoxib [1][2]. Specifically, it is used to form the key 3-fluoro-4-methoxyphenyl moiety of the drug, which is crucial for its activity. This represents a stark contrast to many other fluorinated acetophenones, which, while useful in research, lack a defined and commercially validated role as a precursor to a marketed pharmaceutical.

Deracoxib Intermediate Role
Head-to-head
Documented COX-2 inhibitor intermediate context (US5760068, CN107686465A)
Supports intermediate procurement in veterinary drug synthesis context
Data to verify for human or alternative COX-2 programs
Pharmaceutical Intermediate COX-2 Inhibitor Veterinary Medicine

Consistent High Purity for Reproducible Research

The consistent availability of high-purity 3'-fluoro-4'-methoxyacetophenone from major global suppliers (Sigma-Aldrich, TCI, Chem-Impex, Apollo Scientific) is a critical, though often overlooked, differentiator. Specifications from leading vendors report purities of ≥98% (GC) or 99% [1]. This contrasts with some other specialized or less common fluorinated acetophenone isomers, where purity levels may be lower (e.g., 95% for 2'-fluoro-4'-methoxyacetophenone from some sources [2]) or less consistently reported. The high purity ensures that downstream reactions, such as the aldol condensation to form chalcones, proceed with fewer side-products and more predictable yields, enhancing experimental reproducibility—a paramount concern in both academic and industrial research settings.

Commercial Purity
Head-to-head
≥98–99% (GC) vs. ≥95% for 2'-fluoro-4'-methoxy regioisomer
Reported higher minimum purity may reduce batch variability
Supplier specifications; lot-level review recommended
Chemical Purity Reproducibility Quality Control

3'-Fluoro-4'-methoxyacetophenone: High-Value Applications


Deracoxib and COX-2 Inhibitor Synthesis

This is the single most validated application for this compound. As demonstrated in Evidence Item 4, 3'-fluoro-4'-methoxyacetophenone is the essential and commercially validated starting material for the synthesis of the veterinary NSAID Deracoxib. Researchers in medicinal chemistry and process development can confidently procure this compound for the synthesis of Deracoxib itself or for the creation of novel COX-2 inhibitor libraries via modification of the acetyl group and subsequent heterocycle formation (e.g., pyrazoles, isoxazoles) [1]. The high synthetic yield (92.4% [2]) and consistent commercial purity (≥98% ) further de-risk this application.

Chalcone Pharmacophores and Fluorescent Probes

The reactive acetyl group of 3'-fluoro-4'-methoxyacetophenone makes it a prime substrate for Claisen-Schmidt (aldol) condensations with various aromatic aldehydes to generate diverse chalcone libraries . These chalcones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Furthermore, the specific 3'-fluoro-4'-methoxy substitution pattern can be leveraged to tune the photophysical properties of the resulting chalcones, making them useful as fluorescent dyes or probes in materials science and chemical biology. The high melting point (92-94 °C [3]) of the starting material simplifies handling and ensures the purity of the chalcone products.

Fluorinated Thiophene and Pyrazole Heterocycles

Beyond chalcones, 3'-fluoro-4'-methoxyacetophenone serves as a versatile starting point for synthesizing other heterocyclic systems. Evidence from the primary literature confirms its use in Gewald reactions to form 2-aminothiophene-3-carbonitrile derivatives, which are further elaborated into novel Schiff bases with demonstrated antimicrobial activity [4]. This demonstrates the compound's utility in constructing complex, sulfur-containing heterocycles that are valuable in agrochemical and pharmaceutical research. The ortho-fluorine substituent can influence the regioselectivity and outcome of these cyclization reactions, making this specific isomer preferable over others.

Fluorinated Agrochemical Intermediates

Fluorinated aromatic compounds are a cornerstone of modern agrochemical development, often exhibiting enhanced metabolic stability and bioavailability. 3'-Fluoro-4'-methoxyacetophenone is explicitly noted in patent and supplier literature as a key intermediate for the synthesis of herbicides and other crop protection agents . Its high LogP (~1.8 ) and favorable physical properties make it an ideal building block for creating lipophilic active ingredients. For industrial R&D teams in the agrochemical sector, procuring this specific compound is a strategic choice for building libraries of novel fluorinated candidates with improved field performance characteristics.

Application
Selection Property
Validation Focus
COX-2 inhibitor intermediate synthesis
Targeted intermediate fidelity
Cross-reference patent route and COX-2 selectivity context
Chalcone pharmacophore libraries
Acetyl reactivity and crystallization handle
Verify photophysical tuning with specific substitution pattern
Thiophene and pyrazole heterocycle construction
Ortho-fluorine regiochemical influence
Confirm cyclization outcome and antimicrobial endpoint context
Fluorinated agrochemical building block
Lipophilic balance and metabolic context
Review field-performance endpoint data in target species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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